molecular formula C9H8ClNO2 B2767684 N-(4-chlorophenyl)-2-oxopropanamide CAS No. 52181-18-7

N-(4-chlorophenyl)-2-oxopropanamide

Cat. No. B2767684
Key on ui cas rn: 52181-18-7
M. Wt: 197.62
InChI Key: NXVUOSCKVKOPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673790B1

Procedure details

26.3 g of 4-chlorophenylamine in 150 ml of dichloromethane and 35 ml of triethylamine are added, at −60° C., to 22 g of 2-oxopropionyl chloride (prepared according to Synthesis, 1975, 163-164 from 2-oxopropionic acid and 1,1-dichlorodimethyl ether) in 350 ml of dichloromethane. The reaction mixture is stirred at −60° C. for 2 hours and then 200 ml of a 0.15N aqueous hydrochloric acid solution and 500 ml of dichloromethane are added at −30° C. The organic phase is extracted, washed with a 0.25N aqueous hydrochloric acid solution and dried over sodium sulphate. The solvents are evaporated under reduced pressure and the residue obtained is crystallized from dichloromethane;
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[O:9]=[C:10]([CH3:14])[C:11](Cl)=[O:12].Cl>ClCCl.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:11](=[O:12])[C:10](=[O:9])[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N
Name
Quantity
22 g
Type
reactant
Smiles
O=C(C(=O)Cl)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted
WASH
Type
WASH
Details
washed with a 0.25N aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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